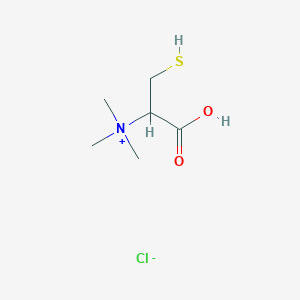
Cysteine Betaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine Betaine is a compound that combines the properties of cysteine and betaine. Cysteine is a sulfur-containing amino acid, while betaine is a derivative of glycine known for its role as a methyl donor and osmoprotectant. The combination of these two molecules results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine Betaine typically involves the reaction of cysteine with betaine under controlled conditions. One common method is the condensation reaction between cysteine and betaine in the presence of a dehydrating agent. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast can be genetically engineered to produce this compound through fermentation. The fermentation process is optimized to maximize yield and purity, and the product is extracted and purified using industrial-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
Cysteine Betaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cysteic acid betaine.
Reduction: Reduction reactions can convert this compound back to its original components, cysteine and betaine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the cysteine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major Products
Oxidation: Cysteic acid betaine.
Reduction: Cysteine and betaine.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Cysteine Betaine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Studied for its role in cellular metabolism and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects in conditions such as oxidative stress, inflammation, and metabolic disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing and protective properties.
作用機序
Cysteine Betaine exerts its effects through several mechanisms:
Methyl Donor: Acts as a methyl donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
Osmoprotectant: Helps maintain cellular osmotic balance, protecting cells from osmotic stress.
Antioxidant: Scavenges free radicals and reduces oxidative stress by donating electrons.
類似化合物との比較
Cysteine Betaine can be compared to other similar compounds such as:
Glycine Betaine: Similar in its role as a methyl donor and osmoprotectant but lacks the sulfur-containing cysteine moiety.
N-Acetylcysteine: Shares the cysteine component but does not have the methyl donor properties of betaine.
Methionine: Another sulfur-containing amino acid that acts as a methyl donor but has different metabolic pathways and functions.
This compound’s unique combination of cysteine and betaine makes it distinct from these similar compounds, offering a broader range of biological and chemical properties.
特性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC名 |
(1-carboxy-2-sulfanylethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7(2,3)5(4-10)6(8)9;/h5H,4H2,1-3H3,(H-,8,9,10);1H |
InChIキー |
RLXSYVULVFGYGU-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C(CS)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


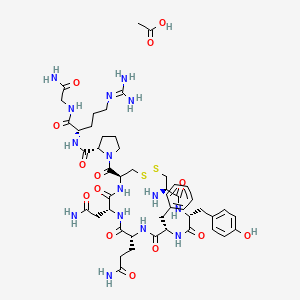

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
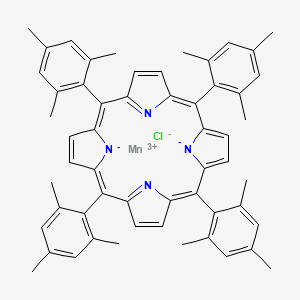

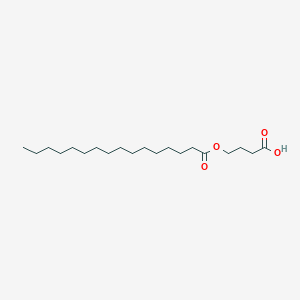


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
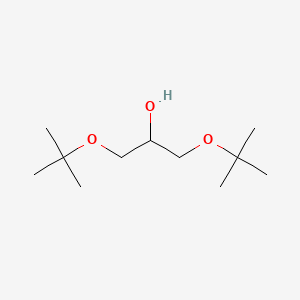
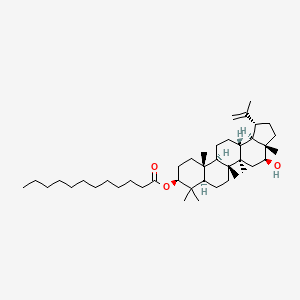
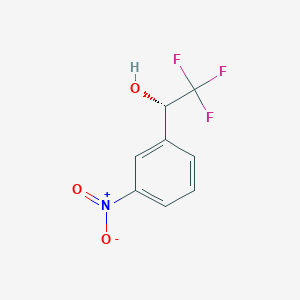

![(S)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic (Isobutyl Carbonic) Anhydride](/img/structure/B13408077.png)
